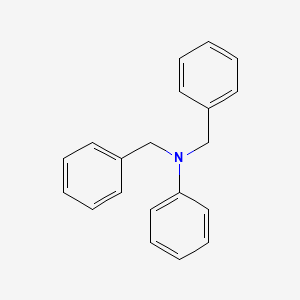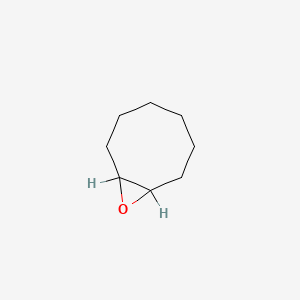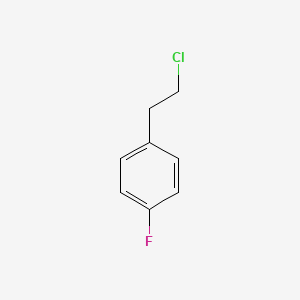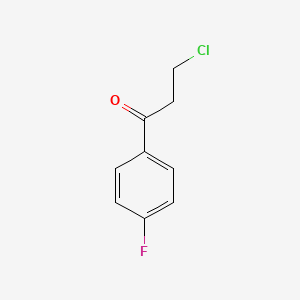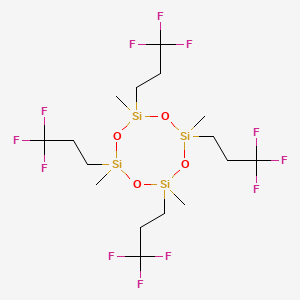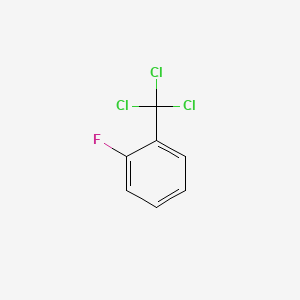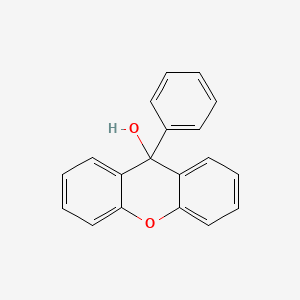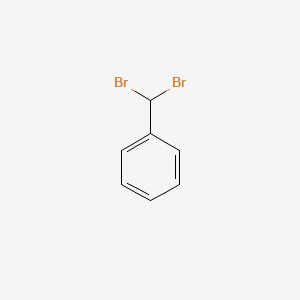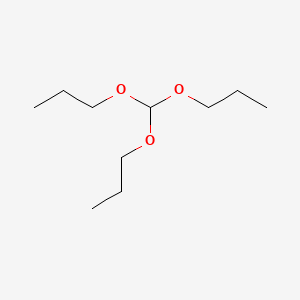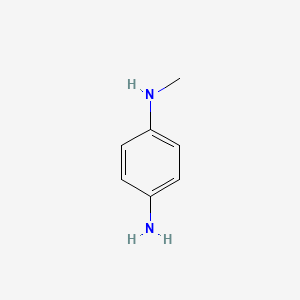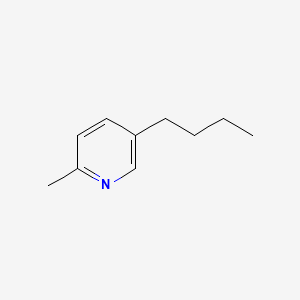
Dinitrodureno
Descripción general
Descripción
Dinitrodurene, also known as 1,2,4,5-tetramethyl-3,6-dinitrobenzene, is a chemical compound with the molecular formula C10H12N2O4 . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of Dinitrodurene consists of a benzene ring substituted with four methyl groups and two nitro groups . The molecular weight is 224.213 Da .
Physical And Chemical Properties Analysis
Dinitrodurene is a solid at room temperature . It has a density of 1.258 g/cm3, a boiling point of 363.4ºC at 760mmHg, and a melting point of 210 °C . The molecular formula is C10H12N2O4 and the molecular weight is 224.21300 .
Aplicaciones Científicas De Investigación
Industria Química
El dinitrodureno es un compuesto químico con la fórmula C10H12N2O4 . Se utiliza en la industria química debido a sus propiedades únicas. Tiene un punto de fusión de 208.0 °C a 213.0 °C y un peso molecular de 224.22 g/mol . Su fórmula lineal es (CH3)4C6(NO2)2 .
Fijación de Nitrógeno
El this compound juega un papel en la transformación directa del dinitrógeno . Este proceso implica la síntesis de compuestos orgánicos que contienen N mediante la formación de enlaces N−C . La transformación es un paso esencial para funcionalizar las unidades/ligandos de N2 activados para generar enlaces N−C .
Síntesis de Compuestos Orgánicos
El compuesto se utiliza en la síntesis de compuestos orgánicos que contienen N directamente del dinitrógeno (N2), no a través del amoníaco (NH3) . Esto se considera un logro significativo en química y en la industria química .
Investigación y Desarrollo
El this compound se utiliza en investigación y desarrollo, particularmente en el estudio de la conversión catalítica directa y eficiente de N2 en compuestos orgánicos que contienen N en condiciones suaves . Esta investigación tiene como objetivo proporcionar una comprensión profunda del estado del arte y las perspectivas de la investigación futura .
Fijación de Nitrógeno Mediada por Lantánidos
El this compound es relevante para lograr la fijación de nitrógeno mediada por lantánidos . Este proceso implica una breve historia de la fijación de nitrógeno, incluyendo una discusión limitada de los sistemas de fijación de nitrógeno exitosos facilitados por metales de transición .
Seguridad y Manipulación
En términos de seguridad y manipulación, el this compound es fatal si se ingiere, si entra en contacto con la piel o si se inhala . Es muy tóxico para la vida acuática con efectos duraderos . Por lo tanto, es crucial manipular este compuesto con cuidado, utilizando guantes y ropa protectora .
Mecanismo De Acción
Target of Action
Dinitrodurene, also known as 1,2,4,5-tetramethyl-3,6-dinitro-benzene, selectively binds to plant and protozoan tubulin dimers . Tubulin dimers are the primary targets of Dinitrodurene and play a crucial role in the formation of microtubules, which are essential components of the cell’s cytoskeleton .
Mode of Action
Dinitrodurene interacts with its targets, the tubulin dimers, by binding beneath the H1-S2 (N) loop of α-tubulin . This binding causes the loop to be drawn inwards, disrupting protofilament interactions within the microtubule . This disruption of microtubules is the primary mode of action of Dinitrodurene .
Biochemical Pathways
The biochemical pathways affected by Dinitrodurene primarily involve the dynamics of microtubule assembly and disassembly . The binding of Dinitrodurene to tubulin dimers disrupts the normal functioning of these pathways, leading to downstream effects such as impaired cell division and growth .
Result of Action
The molecular and cellular effects of Dinitrodurene’s action primarily involve the disruption of microtubule dynamics. This disruption can lead to cell cycle arrest, impaired cell division, and ultimately cell death .
Action Environment
The action, efficacy, and stability of Dinitrodurene can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the solubility and therefore the bioavailability of Dinitrodurene . .
Safety and Hazards
Propiedades
IUPAC Name |
1,2,4,5-tetramethyl-3,6-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPQXGFMAZTUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203106 | |
| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5465-13-4 | |
| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitrodurene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetramethyl-3,6-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of dinitrodurene?
A1: Dinitrodurene, specifically 1,4-dinitrodurene, has the molecular formula C10H12N2O4. [] Its molecular weight is 224.21 g/mol. Spectroscopically, the presence of nitro groups is confirmed by IR bands corresponding to N-O stretching vibrations. Additionally, 1H and 13C NMR spectroscopy can differentiate between various dinitrodurene isomers based on the chemical shifts and coupling patterns of the methyl and aromatic protons. [, , ]
Q2: How does the solvent environment influence the ESR spectral features of dinitrodurene anions?
A4: Studies on dinitrodurene anions, like dinitroisodurene and dinitrodurene, in DMF-water mixtures, reveal that solvent composition can significantly alter the ESR splitting constants and linewidths. As water concentration increases, nitrogen hyperfine splittings increase, while methyl proton splittings decrease. This is attributed to the formation of 1:1 solvent-solute complexes, influencing the electron spin density distribution within the radical anion. []
Q3: What is known about the nitration of durene to form dinitrodurene?
A5: While conventionally, durene nitration often leads to a mixture of dinitrodurene and unreacted durene, specific conditions can favor mononitrodurene formation. Using nitronium phosphorohexafluoride in nitromethane with two equivalents of water promotes mononitration with high yield. [] Interestingly, 15N NMR studies show that the nitration of durene by nitronium ions can proceed through an ipso-attack mechanism, leading to the formation of a radical pair that can either recombine or dissociate, influencing the observed nuclear polarization effects. []
Q4: Are there any known polymorphic forms of dinitrodurene?
A6: Yes, 3,6-dinitrodurene exists in two polymorphic forms. Both forms crystallize in the C2/c space group but differ in the orientation of the twofold axis within the unit cell. This leads to distinct crystal structures and color differences, with polymorph I appearing colorless and polymorph II exhibiting a purple hue. []
Q5: How do computational chemistry techniques contribute to understanding dinitrodurene?
A8: While the provided abstracts don't explicitly mention specific computational studies on dinitrodurene, they highlight the application of computational methods like semi-empirical molecular orbital calculations (AM1) in understanding electrochemical properties, such as predicting potential inversion in dinitroaromatics. [] Such calculations can provide insights into electronic structures, reduction potentials, and other relevant molecular properties. Additionally, QSAR models can be developed to predict the activity and properties of dinitrodurene derivatives based on their structural features.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



